molecular formula C8H17NO3S B7725678 3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione

3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B7725678
M. Wt: 207.29 g/mol
InChI Key: GLSXMAHJMNEFHZ-UHFFFAOYSA-N
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Description

3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring and a methoxypropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-methoxypropylamine with a thiolane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivatives.

    Substitution: The methoxypropylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane derivatives depending on the substituent used.

Scientific Research Applications

3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropylamine: A simpler compound with similar functional groups but lacking the thiolane ring.

    Tetrahydrothiophene: Contains a thiolane ring but lacks the methoxypropylamine group.

Uniqueness

3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione is unique due to the combination of the thiolane ring and the methoxypropylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-12-5-2-4-9-8-3-6-13(10,11)7-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSXMAHJMNEFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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